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molecular formula C11H15NO B8137668 Phenyl-N-tert-butylnitrone, (E)- CAS No. 85225-53-2

Phenyl-N-tert-butylnitrone, (E)-

Cat. No. B8137668
M. Wt: 177.24 g/mol
InChI Key: IYSYLWYGCWTJSG-FMIVXFBMSA-N
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Patent
US06762322B1

Procedure details

To a nitrogen charged 250 ml, 3-necked, round bottom flask equipped with a magnetic stir bar, nitrogen gas flow, pot thermometer, and condenser was added 119.3 gm (0.674 moles) of the 2-t-butyl-3-phenyloxaziridine as prepared in Example 2 and several silicon carbide boiling chips. The system was continuously flushed with nitrogen while gradually heated to 120° C. Upon reaching 120°, the heat was removed as the exothermic rearrangement brought the reaction temperature to about 134° C. before slowly subsiding. The pale yellow 2-t-butyl-3-phenyloxaziridine gradually turned to a clear, dark brown color. The reaction was cooled after a total reaction time of about 1 hour and a GC analysis, as described in Example 1, of the crude product 25 indicated a complete conversion to the corresponding nitrone (a peak having a retention time of 6.45 minutes). Upon cooling, the liquid N-t-butylphenylnitrone crystallized to form a solid having a crude yield of 109.4 gm (91.7% of theoretical yield).
Quantity
119.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[CH:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[O:6]1)([CH3:4])([CH3:3])[CH3:2].[C-]#[Si+]>>[C:1]([N+:5]([O-:6])=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
119.3 g
Type
reactant
Smiles
C(C)(C)(C)N1OC1C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#[Si+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a nitrogen charged 250 ml
CUSTOM
Type
CUSTOM
Details
3-necked, round bottom flask equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The system was continuously flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
Upon reaching 120°
CUSTOM
Type
CUSTOM
Details
the heat was removed as the exothermic rearrangement
CUSTOM
Type
CUSTOM
Details
to about 134° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled after a total reaction time of about 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the liquid N-t-butylphenylnitrone crystallized
CUSTOM
Type
CUSTOM
Details
to form a solid
CUSTOM
Type
CUSTOM
Details
a crude yield of 109.4 gm (91.7% of theoretical yield)

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)[N+](=CC1=CC=CC=C1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06762322B1

Procedure details

To a nitrogen charged 250 ml, 3-necked, round bottom flask equipped with a magnetic stir bar, nitrogen gas flow, pot thermometer, and condenser was added 119.3 gm (0.674 moles) of the 2-t-butyl-3-phenyloxaziridine as prepared in Example 2 and several silicon carbide boiling chips. The system was continuously flushed with nitrogen while gradually heated to 120° C. Upon reaching 120°, the heat was removed as the exothermic rearrangement brought the reaction temperature to about 134° C. before slowly subsiding. The pale yellow 2-t-butyl-3-phenyloxaziridine gradually turned to a clear, dark brown color. The reaction was cooled after a total reaction time of about 1 hour and a GC analysis, as described in Example 1, of the crude product 25 indicated a complete conversion to the corresponding nitrone (a peak having a retention time of 6.45 minutes). Upon cooling, the liquid N-t-butylphenylnitrone crystallized to form a solid having a crude yield of 109.4 gm (91.7% of theoretical yield).
Quantity
119.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[CH:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[O:6]1)([CH3:4])([CH3:3])[CH3:2].[C-]#[Si+]>>[C:1]([N+:5]([O-:6])=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
119.3 g
Type
reactant
Smiles
C(C)(C)(C)N1OC1C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#[Si+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a nitrogen charged 250 ml
CUSTOM
Type
CUSTOM
Details
3-necked, round bottom flask equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The system was continuously flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
Upon reaching 120°
CUSTOM
Type
CUSTOM
Details
the heat was removed as the exothermic rearrangement
CUSTOM
Type
CUSTOM
Details
to about 134° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled after a total reaction time of about 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the liquid N-t-butylphenylnitrone crystallized
CUSTOM
Type
CUSTOM
Details
to form a solid
CUSTOM
Type
CUSTOM
Details
a crude yield of 109.4 gm (91.7% of theoretical yield)

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)[N+](=CC1=CC=CC=C1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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